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Compound of Interest

Compound Name: Nodakenin

Cat. No.: B150392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The search for novel anti-cancer agents from natural sources has identified numerous

compounds with therapeutic potential. Among these, nodakenin and decursin, both derived

from the roots of Angelica species, have garnered significant attention for their anti-tumor

properties. This guide provides a comprehensive comparison of their anti-cancer activities,

supported by experimental data, to aid researchers in drug discovery and development.
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Feature Nodakenin Decursin

Primary Source
Angelica gigas, Angelica

dahurica

Angelica gigas, Angelica

decursiva[1]

Chemical Class Coumarin Glycoside Pyranocoumarin[1]

Key Anti-Cancer Mechanisms

Induction of apoptosis, cell

cycle arrest, inhibition of

angiogenesis, generation of

reactive oxygen species

(ROS), induction of

endoplasmic reticulum (ER)

stress.[2][3][4][5]

Induction of apoptosis, cell

cycle arrest, inhibition of cell

proliferation, autophagy,

inhibition of angiogenesis,

cytotoxicity, and inhibition of

invasion and migration.[1][6]

Primary Signaling Pathways

PI3K/Akt, MAPK, NF-κB,

PERK-mediated ER stress

pathway.[2][4][7]

PI3K/AKT/mTOR, JAK/STAT,

MAPK, Wnt/β-catenin.[6][8]

Quantitative Analysis of Anti-Cancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency

in inhibiting a specific biological or biochemical function. The following tables summarize the

reported IC50 values for nodakenin and decursin across various cancer cell lines.

Table 1: IC50 Values of Nodakenin in Cancer Cell Lines
Cancer Type Cell Line IC50 (µM) Reference

Liver Cancer HepG2 25.3 [2]

Lung Cancer A549 31.7 [2]

Breast Cancer MCF-7 ~40 (time-dependent) [3][5]

Breast Cancer MDAMB231 ~40 (time-dependent) [3][5]

Table 2: IC50 Values of Decursin in Cancer Cell Lines
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Cancer Type Cell Line IC50 (µM) Reference

Bladder Carcinoma E-J 6.0 [9]

Prostate Cancer DU145 & LNCaP

25-100 (dose-

dependent growth

inhibition)

[10]

Head and Neck

Squamous Cell

Carcinoma

HNSCC

50-100 (concentration

range for anti-

proliferative effects)

[6]

Bladder and Colon

Cancer
53J and HCT116

50-100 (concentration

range for anti-

proliferative effects)

[6]

Note: IC50 values can vary depending on the specific experimental conditions, such as

incubation time and the assay used.

Mechanisms of Action and Signaling Pathways
Both nodakenin and decursin exert their anti-cancer effects through the modulation of multiple

cellular signaling pathways, leading to the inhibition of cancer cell growth and induction of cell

death.

Nodakenin
Nodakenin's anti-cancer activity is significantly linked to its ability to induce oxidative stress

and subsequent endoplasmic reticulum (ER) stress.[3][4][5] This is achieved through the

generation of reactive oxygen species (ROS), which triggers the PERK-mediated ER stress

signaling pathway.[4] This cascade of events ultimately leads to apoptosis.[3][4][5]

Furthermore, nodakenin has been shown to inhibit key survival pathways, including the

PI3K/Akt and MAPK signaling pathways, and suppress the activity of the pro-inflammatory NF-

κB pathway.[2][7] By downregulating these pathways, nodakenin can inhibit tumor cell

proliferation, survival, and angiogenesis.[2]
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Decursin demonstrates a broader range of reported mechanisms, affecting multiple hallmarks

of cancer. It is a potent inducer of apoptosis, mediated through the regulation of the Bcl-2

family of proteins and activation of caspases.[6][11] Decursin also causes cell cycle arrest,

primarily at the G1 phase, by downregulating cyclins and cyclin-dependent kinases (CDKs).[6]

[11]

Decursin has been shown to inhibit several critical signaling pathways, including the

PI3K/AKT/mTOR, JAK/STAT, and MAPK pathways.[6] In prostate cancer cells, decursin has

been found to inhibit the Wnt/β-catenin pathway by promoting the degradation of β-catenin.[8]

Additionally, decursin can inhibit cancer cell invasion and migration and suppress

angiogenesis.[1][6]

Visualizing the Mechanisms: Signaling Pathways
To illustrate the molecular mechanisms of nodakenin and decursin, the following diagrams

depict their key signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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